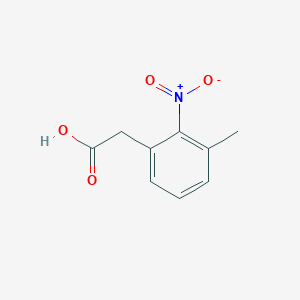

3-Methyl-2-nitrophenylacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(3-methyl-2-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-6-3-2-4-7(5-8(11)12)9(6)10(13)14/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWFLUXZQHVVHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30549194 | |

| Record name | (3-Methyl-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18710-86-6 | |

| Record name | (3-Methyl-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Early Investigations of Nitrophenylacetic Acid Derivatives

The study of nitrophenylacetic acid derivatives is part of the broader field of aromatic chemistry. Early research into these compounds was often driven by the desire to understand the effects of substituents on the reactivity of the benzene (B151609) ring. Nitrophenylacetic acids, in general, have been recognized as important intermediates in organic synthesis. For instance, 2-nitrophenylacetic acid is a known precursor for creating heterocyclic compounds, which are integral to many biologically active molecules. wikipedia.org Its derivatives have been used in the total synthesis of complex natural products. wikipedia.org

Investigations into the synthesis of various nitrophenylacetic acids have been documented, with different methods developed to improve efficiency and yield. For example, the synthesis of 3-nitrophenylacetic acid has been approached through various routes, including the hydrolysis of 3-nitrophenylacetonitrile (B14267) and a multi-step process starting from 3-nitrobenzaldehyde. tandfonline.com These early studies laid the groundwork for the synthesis and investigation of more complex derivatives like 3-Methyl-2-nitrophenylacetic acid.

Advanced Synthetic Methodologies and Chemical Transformations

2 Formation of Acid Chlorides and Anhydrides

The carboxylic acid moiety of this compound is a key site for chemical modification. Its conversion to more reactive intermediates, such as acid chlorides and anhydrides, is a fundamental step in many synthetic pathways, facilitating subsequent nucleophilic acyl substitution reactions.

Acid chlorides are highly reactive derivatives of carboxylic acids and are commonly synthesized by treatment with a chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are frequently employed for this transformation due to their efficacy and the formation of gaseous byproducts that are easily removed from the reaction mixture. nih.govgoogle.com For instance, in a procedure analogous to the synthesis of related compounds, this compound can be converted to its corresponding acid chloride, 3-Methyl-2-nitrophenylacetyl chloride. A general procedure involves reacting the carboxylic acid with thionyl chloride, often in an inert solvent like dichloroethane and sometimes with a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.com

The reaction of 3-methyl-2-nitrobenzoic acid, a structurally similar compound, with thionyl chloride in dichloroethane at reflux provides a quantitative yield of the corresponding acid chloride, which can be used directly in the next synthetic step without further purification. chemicalbook.com

Table 1: Synthesis of 3-methyl-2-nitrobenzoyl chloride chemicalbook.com

| Reactant | Reagent | Solvent | Additive | Reaction Condition | Yield |

| 3-methyl-2-nitrobenzoic acid | Thionyl chloride | Dichloroethane | DMF (1 drop) | Reflux, 3 h | 100% |

Symmetrical anhydrides of this compound can also be prepared. A common method for the synthesis of anhydrides from carboxylic acids is the use of a dehydrating agent like acetic anhydride (B1165640). orgsyn.org This reaction typically involves heating the carboxylic acid with an excess of acetic anhydride. The product, 3-Methyl-2-nitrophenylacetic anhydride, can then serve as an acylating agent in various organic syntheses. The synthesis of 3-nitrophthalic anhydride from 3-nitrophthalic acid using acetic anhydride is a well-established procedure that can be adapted for this purpose. orgsyn.org

3 Introduction of Halogenated Moieties

The introduction of halogen atoms onto the aromatic ring or the benzylic position of this compound can significantly alter its chemical and biological properties. These halogenated derivatives serve as important intermediates for further functionalization, particularly in cross-coupling reactions.

Electrophilic aromatic substitution reactions, such as halogenation, can introduce halogen atoms onto the benzene (B151609) ring. The directing effects of the existing substituents (the methyl, nitro, and acetic acid groups) will determine the position of substitution. For related compounds like 2-(3-Methyl-4-nitrophenyl)acetic acid, the aromatic ring can undergo electrophilic substitution reactions such as halogenation.

A common method for the bromination of a benzylic methyl group is the use of N-bromosuccinimide (NBS) under radical initiation conditions. For example, the bromination of 3-Methyl-4-nitrotoluene using NBS yields 4-bromo-2-nitro-3-methyltoluene, which could then be converted to the corresponding phenylacetic acid derivative.

Furthermore, the synthesis of halogenated phenylacetic acids can be achieved through multi-step sequences. For example, the synthesis of 2-nitro-4-substituted phenylacetic acids can be achieved by first nitrating a 4-substituted halobenzene, followed by nucleophilic substitution with a cyanoacetate (B8463686) derivative and subsequent hydrolysis. google.com

Table 2: Methods for the Introduction of Halogenated Moieties

| Reaction Type | Substrate Example | Reagents | Product Example | Reference |

| Radical Bromination | 3-Methyl-4-nitrotoluene | N-Bromosuccinimide (NBS) | 4-bromo-2-nitro-3-methyltoluene | |

| Electrophilic Halogenation | 2-(3-Methyl-4-nitrophenyl)acetic acid | Halogenating agent (e.g., Br₂, FeBr₃) | Halogenated phenylacetic acid derivative | |

| Multi-step Synthesis | 4-substituted halobenzene | HNO₃/H₂SO₄, then cyanoacetate, then hydrolysis | 2-nitro-4-substituted phenylacetic acid | google.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic and Separation Methodologies

Chromatographic techniques are fundamental in the analysis of this compound, enabling its separation from complex mixtures for identification, quantification, and purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantification of this compound. bldpharm.come-bookshelf.deamazonaws.comgetty.edu This technique offers high resolution and sensitivity, making it ideal for detecting and quantifying the main compound and any potential impurities.

In a typical HPLC analysis, a sample of this compound is dissolved in a suitable solvent and injected into the HPLC system. The separation is often achieved on a reverse-phase column, such as a C18 column. nih.govpensoft.net The mobile phase, a mixture of solvents like acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid, is pumped through the column. sielc.comnih.gov The components of the sample mixture are separated based on their differential partitioning between the stationary phase (the column packing) and the mobile phase.

The retention time, the time it takes for a compound to travel through the column to the detector, is a characteristic feature used for identification. A diode array detector (DAD) is commonly employed to monitor the eluent, providing spectral data across a range of wavelengths which aids in peak identification and purity assessment. nih.gov For quantitative analysis, a calibration curve is constructed by running standards of known concentrations. The peak area of this compound in a sample chromatogram is then compared to this curve to determine its concentration. nih.govmdpi.comresearchgate.net The precision and accuracy of the method are established through validation studies, which assess parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. nih.govmdpi.com

Below is an interactive data table summarizing typical HPLC parameters for the analysis of related nitroaromatic compounds.

| Parameter | Value | Reference |

| Column | Reverse Phase C18 | nih.govpensoft.net |

| Mobile Phase | Acetonitrile/Water with acid | sielc.comnih.gov |

| Detector | Diode Array Detector (DAD) | nih.gov |

| Flow Rate | 0.7 - 1.3 mL/min | nih.govnih.gov |

| Detection Wavelength | 205 - 280 nm | nih.govnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing complex mixtures containing this compound, particularly for identifying volatile and semi-volatile impurities. bldpharm.comsigmaaldrich.com Due to the low volatility of carboxylic acids, derivatization is often required to convert the analyte into a more volatile form, typically a methyl ester. researchgate.netnih.gov This is commonly achieved by reaction with an esterifying agent. researchgate.net

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas (such as helium) through a capillary column. amazonaws.com The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer.

The mass spectrometer ionizes the molecules, typically using electron impact (EI) ionization, and then separates the resulting ions based on their mass-to-charge ratio (m/z). amazonaws.com The resulting mass spectrum is a unique fragmentation pattern that acts as a molecular fingerprint, allowing for the definitive identification of the compound. GC-MS is particularly useful for identifying and quantifying trace-level impurities in the synthesis of this compound. amazonaws.com

The following table outlines typical parameters for GC-MS analysis of related compounds after derivatization.

| Parameter | Value | Reference |

| Column | Capillary (e.g., SPB-1) | amazonaws.com |

| Carrier Gas | Helium | amazonaws.com |

| Ionization Mode | Electron Impact (EI) | amazonaws.com |

| Derivatization | Methyl Esterification | researchgate.netnih.gov |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of chemical reactions that produce this compound. sigmaaldrich.com By spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) at different time intervals, the disappearance of reactants and the appearance of the product can be visualized. youtube.com

The TLC plate is then placed in a developing chamber containing a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the spotted mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. sigmaaldrich.com For nitro compounds, a mixture of non-polar and polar solvents, such as benzene/petroleum ether/methanol, is often effective. epa.gov

After development, the separated spots are visualized, often under UV light, as aromatic compounds like this compound are typically UV-active. The relative distance traveled by a compound is expressed as the retardation factor (R_f_ value), which is a characteristic of the compound in a given TLC system. researchgate.net By comparing the R_f_ value of the product spot with that of a standard sample of this compound, the progress of the reaction can be confirmed. youtube.com TLC is an invaluable tool for quickly determining the optimal reaction time and for preliminary purity checks before more rigorous analysis by HPLC or GC-MS. analyticaltoxicology.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure sample of this compound. sigmaaldrich.comnih.gov This method provides the percentage by weight of each element (carbon, hydrogen, nitrogen, and oxygen) in the compound.

The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula of this compound, which is C₉H₉NO₄. nih.gov A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. For instance, a patent for a synthesis method of a related isomer, 2-methyl-3-nitrophenylacetic acid, reported theoretical values of C 55.38%, H 4.58%, and N 7.23%, with measured values being very close to these figures, thus confirming the structure. google.com

The following table presents the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 9 | 108.099 | 55.38% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 4.65% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.18% |

| Oxygen | O | 15.999 | 4 | 63.996 | 32.79% |

| Total | 195.174 | 100.00% |

Electrochemical Analysis Methods

Electrochemical methods can be employed to study the redox properties of this compound. getty.edu Techniques such as cyclic voltammetry can provide information about the oxidation and reduction potentials of the molecule. nih.gov The nitro group in the compound is electrochemically active and can be reduced. nih.gov

In a typical cyclic voltammetry experiment, a solution of this compound in a suitable solvent with a supporting electrolyte is placed in an electrochemical cell. A potential is swept between two limits, and the resulting current is measured. The resulting voltammogram can reveal the potentials at which the compound undergoes oxidation or reduction. These methods are particularly useful for understanding the compound's electronic structure and its potential involvement in redox reactions. nih.gov The electrochemical behavior is often pH-dependent, and studies in nonaqueous solutions can provide further insights into its reactivity. e-bookshelf.denih.gov

Overview of Research Trajectories for 3 Methyl 2 Nitrophenylacetic Acid and Analogues

Preparation Strategies for this compound

The synthesis of this compound can be approached through several strategic pathways. The most direct method involves the nitration of a suitable precursor, while other methods may employ protection and deprotection strategies to achieve the desired molecular architecture.

Nitration of Methylphenylacetic Acid Derivatives

A primary route for synthesizing this compound is the direct electrophilic aromatic substitution via nitration of 3-methylphenylacetic acid. In this reaction, the starting material is treated with a nitrating agent, which introduces a nitro group (-NO₂) onto the aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the benzene (B151609) ring: the methyl group (-CH₃) and the acetic acid moiety (-CH₂COOH).

The methyl group is an activating, ortho, para-director, meaning it tends to direct incoming electrophiles to the positions immediately adjacent (ortho) and opposite (para) to it. The acetic acid group, conversely, is a deactivating, meta-director. For 3-methylphenylacetic acid, the positions ortho to the methyl group are 2 and 4, and the para position is 6. The positions meta to the acetic acid group are 2 and 6. The confluence of these directing effects suggests that nitration will preferentially occur at the 2- and 6-positions. Achieving selectivity for the desired 2-nitro isomer requires careful control over reaction conditions.

A common nitrating agent for such transformations is a mixture of nitric acid and a dehydrating agent, such as sulfuric acid or acetic anhydride (B1165640). masterorganicchemistry.com The reaction with sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the substitution. masterorganicchemistry.com

The temperature and acidity of the reaction medium are critical parameters for controlling the regioselectivity and minimizing the formation of unwanted byproducts. Aromatic nitrations are typically exothermic, and maintaining a low temperature is essential to prevent over-nitration (dinitration) and decomposition of the starting material.

In a process analogous to the synthesis of its isomer, 2-methyl-3-nitrophenylacetic acid, the reaction temperature is strictly maintained between -10°C and 10°C. google.com This is achieved by cooling the reaction vessel in an ice bath and adding the nitrating agent dropwise to manage the heat generated. google.com Such low temperatures enhance the selectivity of the reaction, favoring the kinetically controlled product. ulisboa.pt Higher temperatures can lead to a decrease in regioselectivity and an increase in side reactions. google.com

Table 1: Effect of Temperature on Nitration Selectivity (Illustrative)

| Reaction Temperature (°C) | Yield of 2-Nitro Isomer (%) | Yield of Other Isomers (%) | Notes |

|---|---|---|---|

| -10 to 0 | High | Low | Favors kinetic product, high selectivity. |

| 25 (Room Temp) | Moderate | Moderate | Increased rate, but lower selectivity. |

This table illustrates general principles; specific yields depend on the full set of reaction conditions.

For the nitration of sensitive substrates, a mixture of acetic anhydride and an inert solvent like dichloromethane (B109758) is often employed. google.com Acetic anhydride reacts with nitric acid to form acetyl nitrate, a milder nitrating agent than the nitronium ion generated with sulfuric acid. Dichloromethane serves as a co-solvent that helps to maintain a homogeneous reaction mixture at low temperatures. The use of a neutral or weakly acidic solvent system like acetic anhydride can lead to different regioselectivity compared to strongly acidic systems. nih.gov For instance, nitration of protected tryptophan in acetic anhydride favors the 2-position, while using trifluoroacetic acid favors the 6-position. nih.gov

Table 2: Influence of Solvent System on Aromatic Nitration (Illustrative)

| Solvent System | Nitrating Species | Conditions | Outcome |

|---|---|---|---|

| H₂SO₄/HNO₃ | NO₂⁺ (Nitronium ion) | Strongly acidic, low temp. | High reactivity, potential for byproducts. masterorganicchemistry.com |

| Acetic Anhydride/HNO₃ | Acetyl Nitrate | Mildly acidic, low temp. | Milder reaction, often higher selectivity for sensitive substrates. google.com |

| Dichloromethane | Inert Co-solvent | Used with other systems | Improves solubility and temperature control. google.com |

The stoichiometry of the reactants is another key factor that must be optimized to maximize the yield of the desired product and minimize waste. Using a slight excess of the nitrating agent is common to ensure complete conversion of the starting material. However, a large excess can lead to the formation of dinitrated products.

In a documented synthesis of an isomer, the molar ratio of 2-methylphenylacetic acid to nitric acid to acetic anhydride was optimized to 1:1.50:1.10. google.com This indicates that a 50% molar excess of nitric acid was found to be effective. The acetic anhydride is used in a slight excess relative to the starting material to ensure it effectively acts as a dehydrating agent and reagent.

Table 3: Optimization of Molar Ratios for Nitration (Illustrative Example)

| Molar Ratio (Substrate:HNO₃:Ac₂O) | Yield of Mononitro Product | Observations |

|---|---|---|

| 1:1.0:1.1 | Moderate | Incomplete conversion of starting material. |

| 1:1.5:1.1 | High (e.g., ~61%) google.com | Good balance of conversion and selectivity. |

Data based on the analogous synthesis of 2-methyl-3-nitrophenylacetic acid. google.com

Protection and Acylation Strategies for Amino Groups in Precursors

An alternative synthetic route could begin with a precursor already containing a nitrogen functional group, such as 3-methyl-2-aminophenylacetic acid. However, the amino group (-NH₂) is highly reactive and susceptible to oxidation under nitrating conditions. cabidigitallibrary.org It is also a very strong activating, ortho, para-directing group, which would lead to incorrect regioselectivity. Therefore, the amino group must be "protected" before carrying out further reactions. cabidigitallibrary.org

A common and effective strategy for protecting an amino group is acylation, typically through acetylation. organic-chemistry.org The amine is converted into an amide (an acetamide (B32628) if acetyl chloride or acetic anhydride is used). This transformation has two key benefits:

Reduced Reactivity : The lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group of the amide. This makes the nitrogen significantly less nucleophilic and less prone to oxidation.

Modified Directing Effect : The resulting acetamido group (-NHCOCH₃) is still an ortho, para-director, but it is less activating than a free amino group. This moderation helps to control the electrophilic substitution reaction more effectively. ulisboa.pt

The protection step would involve reacting the amino precursor with an acylating agent like acetyl chloride in the presence of a base. After subsequent synthetic steps (like nitration on a different part of the molecule, if applicable, though not in this specific case), the protecting group would be removed.

Hydrolysis and Deprotection Techniques

The final step in many synthetic sequences is a hydrolysis or deprotection reaction to unveil the desired functional group.

If the synthesis proceeds via a nitrile intermediate, such as 3-methyl-2-nitrophenylacetonitrile, the nitrile group (-C≡N) must be hydrolyzed to form the carboxylic acid group (-COOH). This is typically achieved by heating the nitrile under reflux with either a strong acid (e.g., aqueous sulfuric or hydrochloric acid) or a strong base (e.g., aqueous sodium hydroxide). google.com Acid-catalyzed hydrolysis first produces an amide intermediate, which is then hydrolyzed to the carboxylic acid. Base-catalyzed hydrolysis (saponification) yields the carboxylate salt, which is then acidified in a separate work-up step to produce the final carboxylic acid.

Alternative Synthetic Routes and Yield Optimization

One-Pot Synthesis Approaches

To overcome the limitations of multi-step syntheses, one-pot approaches have been developed, offering a more direct and higher-yielding route to this compound. One such method utilizes 2-methylphenylacetic acid as the starting material. google.com In this process, 2-methylphenylacetic acid is reacted with nitric acid in the presence of acetic anhydride and dichloromethane. The reaction is carried out at a low temperature, typically between -10 °C and 10 °C, for a duration of 1 to 3 hours. google.com This one-pot nitration directly yields this compound.

Optimization of this one-pot synthesis has been explored by varying the molar ratios of the reactants and the reaction conditions. The table below summarizes the impact of these variations on the final product yield.

| Starting Material | Reagents | Reaction Temperature (°C) | Reaction Time (h) | Molar Ratio (2-methylphenylacetic acid : nitric acid : acetic anhydride) | Yield (%) |

| 2-methylphenylacetic acid | 98% Nitric acid, Acetic anhydride, Dichloromethane | 0 to 5 | 3 | 1 : 1.43 : 1.11 | 60.6 |

| 2-methylphenylacetic acid | 98% Nitric acid, Acetic anhydride, Dichloromethane | 0 to 5 | 2 | 1 : 1.59 : 1.11 | 61.4 |

| 2-methylphenylacetic acid | 5 to 10 | 1 | 1 : 1.54 : 1.11 | 59.6 | |

| 2-methylphenylacetic acid | 98% Nitric acid, Acetic anhydride, Dichloromethane | -5 to 5 | 2 | 1 : 1.50 : 1.10 | Not specified |

This data indicates that careful control of the reaction parameters can lead to yields significantly higher than the traditional multi-step synthesis, with reported yields in the range of 59.6% to 61.4%. google.com

Reactivity and Mechanistic Investigations of this compound

The reactivity of this compound is largely dictated by its functional groups: the nitro group and the carboxylic acid moiety. Understanding the oxidation and reduction pathways of this molecule is essential for its further functionalization.

Oxidation and Reduction Pathways

While information on the specific oxidation pathways of this compound is not extensively detailed in the available scientific literature, the reduction of its nitro group is a well-documented and crucial transformation.

Reduction of the Nitro Group to Amino Moieties

The reduction of the nitro group in this compound to an amino group yields 2-amino-3-methylphenylacetic acid. This transformation is a pivotal step in the synthesis of many heterocyclic compounds and pharmacologically active molecules. The conversion of the electron-withdrawing nitro group into an electron-donating amino group significantly alters the chemical properties of the aromatic ring.

Catalytic Reduction Methodologies

A variety of catalytic reduction methodologies are employed for the conversion of aromatic nitro compounds to their corresponding amines. These methods are generally applicable to the reduction of this compound. The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the reduction.

Commonly used catalytic systems include:

Palladium on Carbon (Pd/C): Catalytic hydrogenation using Pd/C is a widely used and often preferred method for the reduction of both aromatic and aliphatic nitro groups. nih.goviosrjournals.org

Raney Nickel: This catalyst is also effective for the reduction of nitro groups and is particularly useful when the substrate contains functionalities that might be sensitive to other catalysts, such as aromatic halogens. nih.gov

Platinum-based catalysts: These catalysts are also employed for the hydrogenation of nitroaromatics. nih.gov

Other metal catalysts: Metals such as iron (Fe), tin (Sn), and zinc (Zn) in the presence of an acid are also effective reducing agents for this transformation. nih.gov

The general reaction for the catalytic reduction can be represented as follows:

This compound + H₂ (in the presence of a catalyst) → 2-Amino-3-methylphenylacetic acid + H₂O

The selection of a specific catalyst depends on factors such as the presence of other functional groups in the molecule and the desired reaction conditions.

| Catalyst | Typical Reaction Conditions |

| Palladium on Carbon (Pd/C) | Hydrogen gas (H₂), often at atmospheric or elevated pressure, in a suitable solvent like ethanol (B145695) or methanol. |

| Raney Nickel | Hydrogen gas (H₂), typically in an alcohol solvent. |

| Platinum(IV) oxide (PtO₂) | Hydrogen gas (H₂), often in acidic or neutral media. |

| Iron (Fe) | In the presence of an acid, such as hydrochloric acid (HCl) or acetic acid. |

| Tin (Sn) | In the presence of hydrochloric acid (HCl). |

| Zinc (Zn) | In the presence of an acid, such as hydrochloric acid (HCl) or acetic acid. |

The successful reduction of the nitro group is a critical step that opens up a wide range of possibilities for further chemical modifications of the this compound scaffold.

Nucleophilic and Electrophilic Substitution Reactions

The aromatic ring of this compound is susceptible to both nucleophilic and electrophilic substitution reactions, a characteristic dictated by its substituent pattern. libretexts.org The electron-withdrawing nitro group deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAᵣ). libretexts.orgmdpi.com

Nucleophilic aromatic substitution on nitroarenes is a well-established process, typically proceeding via an addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate. libretexts.orgnih.gov The presence of the nitro group, particularly at the ortho or para position relative to a leaving group, is crucial for stabilizing the negative charge of this intermediate. libretexts.org Consequently, derivatives of this compound can undergo substitution of a suitable leaving group by various nucleophiles. libretexts.orgmdpi.com Theoretical studies have provided insights into the energetics and mechanisms of these reactions, highlighting the role of aromaticity and electrophilicity. mdpi.com

Conversely, while the nitro group is deactivating, electrophilic substitution can still occur, directed by the ortho, para-directing methyl group. However, such reactions often require forcing conditions.

Decarboxylative Reactions

Decarboxylation offers a powerful strategy for the formation of new carbon-carbon and carbon-heteroatom bonds by leveraging the extrusion of carbon dioxide. rsc.orgnih.gov This approach has been successfully applied to derivatives of nitrophenylacetic acid, enabling novel functionalizations.

A significant advancement in this area is the cobalt-catalyzed decarboxylative difluoroalkylation of nitrophenylacetic acid salts. nih.govrsc.orgresearchgate.net This method provides a regioselective route to introduce the valuable gem-difluoromethylene (CF₂) group, a common motif in pharmaceuticals. nih.govrsc.org The reaction proceeds in good yields and demonstrates tolerance to a range of functional groups. nih.govrsc.org This transformation is particularly noteworthy as it allows for the construction of sterically demanding quaternary C(sp³)–CF₂ bonds. nih.govrsc.org The use of an earth-abundant cobalt catalyst also presents a more sustainable alternative to precious metal catalysts like palladium. bohrium.com

Table 1: Cobalt-Catalyzed Decarboxylative Difluoroalkylation of 2-(4-nitrophenyl)propanoic acid potassium salt

| Entry | Cobalt Source | Ligand | Yield (%) |

|---|---|---|---|

| 1 | CoBr₂ | dppBz | 81 |

| 2 | --- | dppBz | No reaction |

| 3 | CoBr₂ | --- | <5 |

| 4 | Co(BF₄)₂ | dppBz | 65 |

| 5 | CoI₂ | dppBz | 70 |

Adapted from a related study on a similar substrate. researchgate.net

Mechanistic investigations into these decarboxylative reactions have revealed the involvement of radical intermediates. nih.govnih.govrsc.org In the cobalt-catalyzed difluoroalkylation, experimental evidence supports the in situ formation of a cobalt(I) species and the generation of difluoroalkyl radicals, suggesting a Co(I)/Co(II)/Co(iii) catalytic cycle. nih.govrsc.org The process is believed to initiate with the reduction of the Co(II) precatalyst, followed by decarboxylative metalation and subsequent single-electron transfer (SET) to the difluoroalkyl bromide, generating the key difluoroalkyl radical. nih.gov The study of such radical intermediates is crucial for understanding and optimizing these transformations. nih.govbham.ac.ukresearchgate.net

Intramolecular Cyclization Reactions

The strategic placement of reactive functional groups within derivatives of this compound allows for powerful intramolecular cyclization reactions, leading to the formation of diverse ring systems. researchgate.netresearchgate.net For instance, N-(ω-phenylalkyl)nitroacetamides can undergo intramolecular cyclization in the presence of a strong acid like triflic acid to yield benzofused lactams. researchgate.net The mechanism is thought to proceed through the formation of an electrophilic hydroxynitrilium ion intermediate. researchgate.net

Another approach involves the intramolecular Michael addition of a nucleophile to an in situ-generated nitrosoalkene, which can be derived from the corresponding nitro compound. nih.gov This strategy has been employed to construct bridged carbocyclic systems. nih.gov Furthermore, palladium-catalyzed [3+2] cycloadditions of nitroalkenes with trimethylenemethane provide an efficient route to functionalized nitrocyclopentanes, which are versatile synthetic intermediates. nih.gov These examples underscore the utility of intramolecular reactions in rapidly building molecular complexity from precursors related to this compound.

Photochemical Transformations and Photoproduct Analysis

The nitroaromatic functionality in this compound makes it susceptible to photochemical reactions. Irradiation with ultraviolet light can induce various transformations, including decarboxylation and degradation into different photoproducts.

Photodecarboxylation is a known reaction for certain nitrophenylacetic acids upon irradiation. However, the efficiency of this process is highly dependent on the position of the nitro group. For ortho-nitro structures like this compound, the quantum yield for photodecarboxylation is generally low. This is in contrast to meta- and para-nitrophenylacetates, which undergo photodecarboxylation more readily. The mechanism for ortho-nitro compounds often involves the formation of an aci-nitro intermediate.

The investigation of the photodegradation of related compounds provides insight into the potential pathways for this compound. For instance, the photolysis of 2-nitro-1,4-phenylenediacetic acid, a structurally similar compound, has been shown to yield multiple photoproducts. The major products identified from the photolysis of a related isomer, 4-methyl-2-nitrophenylacetic acid, include 2-nitro-p-xylene and 4-methyl-2-nitrobenzaldehyde (B1297905) researchgate.net. This suggests that upon irradiation, this compound could potentially undergo decarboxylation to form 2,6-dinitrotoluene, or oxidation of the benzylic position to yield 3-methyl-2-nitrobenzaldehyde. The exact distribution of photoproducts would depend on the specific reaction conditions, such as the wavelength of light and the solvent used.

Derivatization Strategies and Functional Group Transformations

The carboxylic acid group of this compound is readily converted into its corresponding esters through various standard esterification methods. This derivatization is often a crucial step in the synthesis of more complex molecules, as it can serve as a protecting group or modify the compound's solubility and reactivity.

Two common and effective methods for the esterification of carboxylic acids are the Fischer esterification and the Steglich esterification.

Fischer Esterification: This method involves the reaction of the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) organic-chemistry.orgmasterorganicchemistry.comvaia.com. The reaction is an equilibrium process, and the use of excess alcohol or the removal of water drives the reaction towards the formation of the ester. For the synthesis of the methyl or ethyl ester of this compound, the corresponding alcohol (methanol or ethanol) would be used as both the reactant and the solvent.

Steglich Esterification: This method is particularly useful for substrates that are sensitive to strong acidic conditions organic-chemistry.orgorganic-chemistry.org. It employs a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). The reaction is generally carried out in an aprotic solvent like dichloromethane (CH₂Cl₂) at or below room temperature. This mild procedure allows for the efficient synthesis of esters from a wide range of alcohols, including more sterically hindered ones.

The following table summarizes typical conditions for these esterification reactions as they would be applied to this compound.

| Reaction | Alcohol | Catalyst/Reagent | Solvent | Temperature | Typical Reaction Time | Reference |

|---|---|---|---|---|---|---|

| Fischer Esterification | Methanol | H₂SO₄ (catalytic) | Methanol (excess) | Reflux | 1-2 hours | truman.edu |

| Fischer Esterification | Ethanol | H₂SO₄ (catalytic) | Ethanol (excess) | Reflux | 1-2 hours | vaia.com |

| Steglich Esterification | Methanol | DCC, DMAP (catalytic) | Dichloromethane | 0 °C to Room Temp | ~3 hours | organic-chemistry.org |

| Steglich Esterification | Ethanol | DCC, DMAP (catalytic) | Dichloromethane | 0 °C to Room Temp | ~3 hours | organic-chemistry.org |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. For 3-Methyl-2-nitrophenylacetic acid, DFT studies provide fundamental information on its geometry, reaction mechanisms, and spectroscopic characteristics.

The initial step in most DFT studies involves the optimization of the molecule's geometric structure to find its most stable energetic state. uomphysics.net This process computationally determines the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. For this compound, this involves precisely locating the positions of the constituent atoms of the methyl, nitro, and phenylacetic acid groups.

Conformational analysis is crucial for flexible molecules like this one. The rotation around the single bond connecting the phenyl ring and the acetic acid moiety gives rise to different conformers. DFT calculations are used to map the potential energy surface as a function of this rotation, allowing for the identification of the most stable conformer (global minimum) and other local minima. The optimized theoretical structure parameters are often validated by comparing them with experimental data from techniques like X-ray crystallography. uomphysics.net

DFT is extensively used to explore the mechanisms of chemical reactions. researchgate.net By mapping the reaction pathway between reactants and products, a transition state—the highest energy point along this path—can be located. The energy difference between the reactants and the transition state, known as the activation energy, is a critical parameter for determining reaction rates.

For this compound, DFT can be employed to model its synthesis or decomposition pathways. Theoretical investigations can clarify whether a reaction proceeds through a single-step (concerted) mechanism or a multi-step (stepwise) process involving intermediates. researchgate.net This analysis provides a detailed, atomistic view of bond-breaking and bond-forming events during a chemical transformation.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is a key experimental method for identifying functional groups in a molecule. ejournal.by DFT calculations can predict the vibrational frequencies and their corresponding intensities, which aids in the assignment of experimental spectral bands. sphinxsai.com The calculated frequencies are typically scaled to correct for anharmonicity and limitations in the theoretical model.

The characteristic vibrational frequencies for this compound can be assigned to specific molecular motions. msu.edu For instance, the carboxylic acid group gives rise to a very broad O-H stretching band and a strong C=O stretching band. vscht.czpressbooks.pub The nitro group (NO₂) has characteristic symmetric and asymmetric stretching vibrations. The aromatic ring and methyl group also have distinct C-H and C-C stretching and bending modes. vscht.cz Comparing the computed spectrum with the experimental one helps to confirm the optimized molecular structure. ejournal.by

Table 1: Predicted Vibrational Band Assignments for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (-COOH) | O-H Stretch | 3300-2500 (broad) |

| C=O Stretch | 1750-1700 | |

| C-O Stretch | 1300-1200 | |

| O-H Bend | 1440-1395 | |

| Nitro Group (-NO₂) | Asymmetric Stretch | 1550-1500 |

| Symmetric Stretch | 1355-1315 | |

| Aromatic Ring | C-H Stretch | 3100-3000 |

| C=C Stretch | 1600-1450 |

This table presents typical wavenumber ranges for the functional groups present. Precise values are obtained from specific DFT calculations.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. researchgate.net The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (Egap), is a crucial indicator of chemical reactivity, kinetic stability, and optical properties. nih.gov

Table 2: Key Electronic Properties Calculated via DFT

| Property | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |

| Egap | ELUMO - EHOMO | Indicates chemical reactivity and stability |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom/group to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron configuration |

Theoretical calculations of hyperpolarizability are performed to predict a molecule's potential for non-linear optical (NLO) applications. Molecules with significant NLO properties can alter the properties of light passing through them, which is useful in technologies like optical switching and frequency conversion. The first static hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response. researchgate.net DFT methods are commonly used to compute the components of the hyperpolarizability tensor and the total hyperpolarizability value. researchgate.net The presence of both electron-donating (methyl) and electron-withdrawing (nitro, carboxyl) groups attached to a π-conjugated system (the phenyl ring) suggests that this compound could exhibit an NLO response.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of atomic and molecular motion over time. ornl.gov MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For this compound, MD simulations can be used to study a variety of dynamic processes. For example, reactive MD simulations (using force fields like ReaxFF) can model thermal decomposition, revealing the initial bond-scission events, the formation of intermediate species, and the final decomposition products. nih.gov MD can also be used to simulate the molecule's behavior in different environments, such as its interaction with solvent molecules or its adsorption onto a surface. ornl.govnih.gov These simulations provide insights into solvation dynamics, diffusion, and conformational changes that occur at finite temperatures.

Solvent Effects and Solvation Shells

The behavior of this compound in solution is profoundly influenced by the surrounding solvent molecules. The polarity of the solvent can affect the conformational preferences of the molecule, particularly the orientation of the carboxylic acid and nitro functional groups. In polar solvents, hydrogen bonding can occur between the solvent and the carboxylic acid group, as well as with the nitro group, leading to the formation of distinct solvation shells. These interactions can stabilize the molecule and influence its electronic structure. nih.govrsc.org

For instance, studies on similar nitroaromatic compounds have shown that increasing solvent polarity can lead to a stabilization of the excited states, which can affect the photophysical properties of the molecule. nih.gov The formation of a structured solvation shell, particularly with protic solvents like water or alcohols, can impact the molecule's reactivity by altering the accessibility of its functional groups. While specific experimental or extensive computational studies on the solvation of this compound are not widely available, theoretical investigations on related nitroaromatic and phenylacetic acid derivatives suggest that both the carboxylic acid and nitro groups would be key interaction sites for polar solvent molecules. rsc.orguci.edu The interplay between the solute and solvent can be modeled using computational methods such as Density Functional Theory (DFT) with implicit or explicit solvent models to predict these effects. researchgate.net

A hypothetical representation of the interaction energies in different solvents is presented in the table below. This data illustrates how the solvation energy might vary with the dielectric constant of the solvent, a key factor in solute-solvent interactions. nih.gov

| Solvent | Dielectric Constant (ε) | Calculated Solvation Energy (kcal/mol) |

|---|---|---|

| Water | 78.5 | -12.5 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | -10.2 |

| Methanol | 32.7 | -8.9 |

| Acetone | 20.7 | -6.5 |

| Dichloromethane (B109758) | 8.9 | -4.1 |

| Toluene | 2.4 | -2.3 |

Prediction of Regioselectivity

The synthesis of this compound typically involves the nitration of 3-methylphenylacetic acid. The position of the incoming nitro group on the aromatic ring is governed by the directing effects of the existing substituents: the methyl group (-CH₃) and the acetic acid group (-CH₂COOH). The methyl group is an activating, ortho-, para-director, while the acetic acid group is a deactivating, meta-director.

Computational models can predict the most likely position of electrophilic attack by calculating the electron density at various points on the aromatic ring. nih.govacs.org Methods such as calculating the energies of the sigma-complex intermediates (Wheland intermediates) for nitration at each possible position can provide a quantitative prediction of the product distribution. nih.gov For 3-methylphenylacetic acid, the interplay between the ortho-directing methyl group and the meta-directing acetic acid group makes the prediction of the major product complex. The formation of the 2-nitro isomer is one of several possibilities.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. numberanalytics.comnumberanalytics.comnih.govwikipedia.org Cheminformatics involves the use of computational methods to analyze and organize large datasets of chemical information. broadinstitute.orgresearchgate.netnih.govnih.gov

For a compound like this compound, a QSAR study would typically involve a series of analogues with variations in their substituents. By calculating a range of molecular descriptors for each compound and correlating them with a measured biological activity, a predictive model can be developed. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). drugdesign.org

The PubChem database provides several computed properties for this compound that could serve as descriptors in a QSAR study. nih.gov

| Descriptor | Value | Description |

|---|---|---|

| Molecular Weight | 195.17 g/mol | The mass of one mole of the substance. |

| XLogP3-AA | 1.6 | A computed measure of hydrophobicity. |

| Hydrogen Bond Donor Count | 1 | Number of hydrogen atoms bonded to electronegative atoms. |

| Hydrogen Bond Acceptor Count | 4 | Number of electronegative atoms capable of accepting a hydrogen bond. |

| Rotatable Bond Count | 2 | Number of bonds that can rotate freely. |

| Exact Mass | 195.05315777 Da | The exact mass of the most abundant isotope. |

| Topological Polar Surface Area | 83.1 Ų | The surface area of polar atoms in a molecule. |

| Heavy Atom Count | 14 | The number of non-hydrogen atoms. |

| Formal Charge | 0 | The overall charge of the molecule. |

| Complexity | 235 | A measure of the structural complexity of the molecule. |

Cheminformatic analyses of libraries containing this compound and its analogues can help in understanding the diversity of the chemical space being explored and in designing new compounds with desired properties. broadinstitute.orgresearchgate.netresearchgate.net By clustering compounds based on their structural similarity and calculated descriptors, researchers can identify key structural features that are important for a particular activity. While no specific QSAR studies for this compound are publicly available, the methodologies of QSAR and cheminformatics provide a robust framework for the future investigation of this and related compounds.

Applications in Advanced Organic Synthesis and Materials Science

Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of the nitro and acetic acid functional groups on the benzene (B151609) ring makes 3-methyl-2-nitrophenylacetic acid a key starting material for building intricate molecular architectures. The reactivity of the nitro group, typically through reduction, and the carboxylic acid moiety are central to its application as a synthetic building block.

Precursor for Heterocyclic Compounds

The compound is primarily utilized in reactions that construct heterocyclic rings, leveraging the intramolecular reactivity of its functional groups after an initial transformation, most commonly the reduction of the nitro group.

Synthesis of Oxindoles and Derivatives

A primary and well-established application of this compound is in the synthesis of substituted oxindoles. Specifically, it is a direct precursor to 7-methyl-2-oxindole. This transformation is achieved through a reductive cyclization reaction. In this process, the nitro group is reduced to an amine (-NH2) using various reducing agents, such as catalytic hydrogenation (e.g., H2 over palladium on carbon) or metals in acidic media (e.g., iron in acetic acid or tin in hydrochloric acid). The newly formed amino group then readily undergoes an intramolecular condensation with the adjacent carboxylic acid group, splitting out a molecule of water to form the stable, five-membered lactam ring of the oxindole (B195798) core. nih.gov

Synthesis of 7-Methyl-2-oxindole

| Precursor | Reaction Type | Product |

|---|---|---|

| This compound | Reductive Cyclization | 7-Methyl-2-oxindole |

Precursor to Quindoline (B1213401) Derivatives

The synthesis of quindoline derivatives typically proceeds through methods like the Friedländer annulation, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminobenzoketone with a compound containing an active methylene (B1212753) group. mdpi.com While this compound possesses a reducible nitro group, the acetic acid side chain is not suitable for the standard cyclization pathways that lead to the quindoline ring system. Current chemical literature does not provide significant evidence for the use of this compound as a direct precursor for quindoline derivatives. mdpi.comnih.gov

Synthesis of Indole-2-acetic Acid Methyl Esters

The synthesis of indole-2-acetic acid derivatives is not a documented application of this compound. Established methods for creating the indole (B1671886) nucleus, such as the Fischer, Reissert, or Madelung syntheses, require different substitution patterns and precursors to achieve the desired arrangement with an acetic acid group at the 2-position. orgsyn.orggoogle.com The cyclization of this compound derivatives preferentially leads to oxindole systems rather than indole-2-acetic acid structures.

Preparation of Thiochroman-3-ones

The preparation of thiochroman-3-ones requires a sulfur-containing precursor to form the thiopyran ring. The synthesis of these heterocycles typically involves the cyclization of starting materials like 2-mercaptophenylacetic acid or its derivatives. This compound lacks a sulfur atom, making it an unsuitable precursor for the synthesis of thiochroman-3-ones.

Building Block for Pharmaceutically Relevant Compounds

While direct use in a marketed drug is not prominent, this compound acts as a crucial building block for producing scaffolds of significant pharmaceutical interest. dakenchem.com Its primary contribution lies in its ability to be converted into 7-methyl-2-oxindole. The oxindole core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of natural products and synthetic compounds with diverse biological activities. nih.gov

Derivatives of the oxindole skeleton are key components in drugs developed for various therapeutic areas. For instance, different substituted oxindoles are used as tyrosine kinase inhibitors for cancer treatment (e.g., Sunitinib, Nintedanib), as dopamine (B1211576) receptor agonists for Parkinson's disease (e.g., Ropinirole), and in the development of novel antipsychotics (e.g., Ziprasidone). nih.gov More recently, complex spirooxindole derivatives have been investigated as dual inhibitors of targets like HDAC and MDM2 for their potential in anticancer therapy. nih.gov Therefore, by providing access to the 7-methyl-2-oxindole core, this compound serves as a foundational element for the exploration and synthesis of new, potentially bioactive molecules.

Table of Mentioned Compounds

Synthesis of Ropinirole Hydrochloride Intermediates

This compound is a crucial starting material in one of the earliest and more established chemical synthesis routes for Ropinirole Hydrochloride, a medication used to treat Parkinson's disease and restless leg syndrome. This synthetic pathway is noted for its relatively high yield of approximately 23%.

The process involves converting 2-methyl-3-nitrophenylacetic acid (a synonym for this compound) into its corresponding acid chloride, typically using thionyl chloride. This activated intermediate is then reacted with di-n-propylamine to form an amide. Subsequent reduction of the amide and the nitro group, followed by cyclization, ultimately yields Ropinirole. The use of this specific phenylacetic acid derivative is fundamental to building the core structure of the final active pharmaceutical ingredient.

Key Intermediates in the Synthesis of Ropinirole from this compound:

| Intermediate Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| 2-Methyl-3-nitro-phenylacetyl chloride | C9H8ClNO3 | Activated form of the starting acid |

| 2-Methyl-3-nitro-N,N-dipropylphenylacetamide | C15H22N2O3 | Product of amidation with di-n-propylamine |

| 2-Methyl-3-nitro-N,N-dipropylphenylethanamine | C15H24N2O2 | Result of amide reduction |

Late-Stage Functionalization in Drug Discovery

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying complex molecules, such as lead compounds, at a late step in their synthesis. This approach allows medicinal chemists to efficiently generate a library of analogues to explore structure-activity relationships and improve properties like metabolic stability or potency, without needing to perform a full de novo synthesis for each new compound.

While specific literature detailing the use of this compound itself in an LSF reaction is not prevalent, its structure is representative of the type of building blocks that are invaluable for creating the complex scaffolds upon which LSF is performed. Functionalized aromatic compounds are frequently used to construct core drug structures. A molecule like this compound provides multiple handles (the carboxylic acid, the nitro group, and the aromatic ring's C-H bonds) that can be used for initial diversification, leading to advanced intermediates. These intermediates can then be subjected to modern LSF methods, such as C-H activation, to rapidly access novel chemical space.

Precursor for (−)-Phaitanthrin D

A review of the scientific literature does not indicate that this compound is a known precursor for the synthesis of (−)-Phaitanthrin D.

Protecting Group Chemistry

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. This temporary block is known as a protecting group.

Protection of Primary Alcohols via Esterification

This compound can be used to protect alcohols by converting them into esters. The esterification of an alcohol with this acid masks the alcohol's nucleophilic and acidic nature. The presence of the nitro group at the ortho position to the acetic acid side chain is particularly significant. Ortho-nitroaryl compounds are known to be photolabile, meaning the protecting group can potentially be removed under mild conditions using light, which avoids the need for harsh acidic or basic conditions that could damage a sensitive substrate.

Mitsunobu Reaction Applications

The Mitsunobu reaction is a versatile and powerful method for converting an alcohol into a variety of other functional groups, including esters, with a characteristic inversion of stereochemistry at the alcohol's carbon center. The reaction typically involves an alcohol, a carboxylic acid, a phosphine (B1218219) (like triphenylphosphine), and an azodicarboxylate (like DEAD or DIAD).

This compound is an ideal carboxylic acid component for this reaction. Its use in a Mitsunobu reaction allows for the esterification of a primary or secondary alcohol under mild, dehydrative conditions. This application is particularly valuable for synthesizing esters from sterically hindered alcohols or when inversion of stereochemistry is desired for a specific synthetic outcome. The reaction proceeds by activating the alcohol with the phosphine and azodicarboxylate, allowing it to be displaced by the carboxylate of this compound.

Selective Deprotection Strategies

The defining feature of this compound in synthetic chemistry is its role as a photolabile protecting group for alcohols, amines, and carboxylic acids. The ester or amide linkage formed with this molecule can be selectively cleaved under specific conditions, primarily through photo-irradiation. This "uncaging" process allows for the release of a protected functional group with high spatial and temporal control.

The deprotection mechanism for o-nitrobenzyl derivatives is a well-established photochemical process. acs.orgresearchgate.net Upon absorption of UV light, typically in the range of 320-365 nm, an intramolecular hydrogen atom transfer occurs from the benzylic carbon to the oxygen of the nitro group. researchgate.netthieme-connect.deacs.orgchempedia.infonih.gov This leads to the formation of an aci-nitro intermediate, which then undergoes an irreversible rearrangement to release the protected molecule and form 2-methyl-6-nitrosoacetophenone as a byproduct. acs.orgresearchgate.net The presence of the methyl group on the phenyl ring in this compound is expected to subtly influence the electronic properties and, consequently, the absorption wavelength and quantum yield of this process.

While photolysis is the most common and selective method, chemical deprotection strategies have also been developed for o-nitrobenzyl groups. These can include the reduction of the nitro group to an amine, followed by oxidative or hydrolytic cleavage. nih.govuwindsor.ca In some specific molecular contexts, cleavage can also be achieved under strong basic conditions. nih.gov The choice of deprotection strategy allows for orthogonality with other protecting groups in a complex synthesis.

Table 1: Selective Deprotection Strategies for o-Nitrobenzyl Esters

| Deprotection Method | Reagents/Conditions | Mechanism | Selectivity |

| Photolysis | UV light (e.g., 350-365 nm) | Intramolecular H-transfer via aci-nitro intermediate | High; orthogonal to most chemical protecting groups |

| Reductive Cleavage | 1. Reduction (e.g., H₂, Pd/C; Zn/AcOH) 2. Oxidation/Hydrolysis | Conversion of NO₂ to NH₂, followed by cleavage | Moderate to high; depends on other functional groups |

| Basic Hydrolysis | Strong base (e.g., 20% aq. NaOH in methanol) | Nucleophilic attack/oxidation at benzylic position | Low; generally requires harsh conditions and specific substrates |

Applications in Photo-Responsive Systems and Materials

The ability to trigger a chemical transformation with light makes this compound and its derivatives prime candidates for the construction of smart materials and systems that respond to optical stimuli.

Photocapping Groups in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are porous crystalline materials with tunable structures and functions. Incorporating photolabile groups like this compound as linkers or capping agents allows for post-synthetic modification of the MOF's properties.

One key application is the prevention of framework interpenetration during MOF synthesis. rsc.orgrsc.orgnih.gov The bulky nature of the 3-methyl-2-nitrophenylacetyl group can act as a temporary steric shield, directing the formation of a non-interpenetrated, open framework. Subsequent irradiation with UV light cleaves off the capping group, revealing pores and functionalities within the MOF that would be inaccessible through direct synthesis. rsc.orgrsc.org

Furthermore, this photocaging strategy can be used to mask reactive functional groups, such as hydroxyls, on the organic linkers during MOF assembly. rsc.orgrsc.org This allows for the use of synthetic conditions (e.g., high temperatures, acidic pH) that would otherwise be incompatible with the desired functionality. Once the MOF is formed, a simple photolysis step deprotects the functional group, rendering it active for catalysis, sensing, or other applications. In a related concept, MOF particles have been encapsulated in shells containing photocleavable o-nitrobenzyl units, allowing for the light-triggered release of the catalytically active MOF. acs.org

Table 2: Application of o-Nitrobenzyl Derivatives in MOF Synthesis

| o-Nitrobenzyl Derivative | Application in MOF | Outcome of Photolysis |

| 2-nitrobenzyl ether | Preventing interpenetration | Formation of an open, non-interpenetrated MOF |

| 2-nitrobenzyl ether | Masking hydroxyl groups | Unmasking of functional hydroxyl groups post-synthesis |

| Photocleavable polyurea shell with o-nitrobenzyl groups | Encapsulation of MOF particles | Triggered release of the catalytic MOF particles |

Photo-inducible Conformational Switches in Polypeptides

In the field of chemical biology, controlling the structure and function of peptides and proteins with light is a major goal. This compound can serve as a "caging" group for amino acids, providing a powerful tool for the photo-control of biological systems.

By forming an ester with the carboxyl group of an amino acid, the charge and steric profile of the residue are altered, effectively inactivating the peptide or locking it into a specific conformation. nih.govmdpi.comresearchgate.net This caged peptide can be introduced to a biological system in its inactive state. Upon irradiation at a specific wavelength, the 3-methyl-2-nitrophenylacetyl group is cleaved, restoring the native amino acid and triggering a conformational change that activates the peptide's biological function. thieme-connect.dechempedia.infoacs.org This technique allows for precise control over when and where a peptide becomes active.

This strategy is also valuable in solid-phase peptide synthesis, where the photolabile nature of the protecting group allows for the selective deprotection and labeling of specific sites within a complex peptide sequence. acs.org The rate and efficiency of this photo-release can be tuned by modifications to the o-nitrobenzyl structure, highlighting the potential for developing a toolbox of photocleavable groups for sophisticated peptide engineering. mdpi.com

Table 3: Use of o-Nitrobenzyl Derivatives in Peptide Caging

| Caged Molecule | o-Nitrobenzyl Protecting Group | Application |

| Amino acid carboxyl groups | 2-hydroxy-3-(2-nitrophenyl)-heptanoic acid | Solid-phase peptide synthesis with photolabile linker |

| Amino groups in peptide sequence | 6-nitroveratryloxycarbonyl (Nvoc) | Selective labeling of peptides |

| Carboxyl group of Glutamic acid | 3-(o-Nitrophenyl)butan-2-ol (Npb-OH) | Synthesis of cyclic peptides |

Biological and Environmental Relevance

Biomarker Research and Metabolic Studies

A thorough search of scientific databases yields no specific studies identifying 3-Methyl-2-nitrophenylacetic acid as a biomarker for any disease or physiological state. Research on its metabolic fate in biological systems is also not documented.

There are no published scientific papers that report the detection of this compound in biological samples such as urine, blood, or tissues. Comprehensive metabolomic studies of human biofluids have identified a vast array of compounds, but this compound is not listed among them. This suggests that if it is formed endogenously or results from exposure, its levels are either below the detection limits of current analytical methods or it is not a common metabolite.

No studies have been found that investigate a correlation between the presence or concentration of this compound and established biomarkers of oxidative or nitrative stress. While related compounds, such as those derived from the nitration of tyrosine, are recognized as indicators of nitrative stress, no such link has been established for this compound.

Enzymatic Interactions and Metabolic Pathways

Detailed information regarding the enzymatic interactions and metabolic pathways specifically involving this compound is not available in the scientific literature. While the metabolism of other nitrophenylacetic acid isomers has been studied in microorganisms, this research does not extend to the 3-methyl-2-nitro variant. For instance, the synthesis of the pharmaceutical compound Ropinirole utilizes 2-methyl-3-nitrophenylacetic acid, a different isomer, as a starting material, but the biological and enzymatic processing of this compound itself remains uninvestigated. google.comgoogle.com

Given the absence of research in these specific areas, the biological and environmental relevance of this compound remains an open question. Future metabolomic and toxicological studies would be necessary to ascertain its potential role as a biomarker, its metabolic fate, and its interactions with biological systems.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems

The synthesis and transformation of 3-methyl-2-nitrophenylacetic acid heavily rely on catalytic processes, particularly for the reduction of the nitro group to an amine, a key step in creating valuable derivatives. Future research is poised to move beyond traditional methods, exploring more efficient, selective, and sustainable catalytic systems.

Researchers are investigating the use of earth-abundant metal catalysts, such as those based on iron and manganese, as greener and more cost-effective alternatives to precious metal catalysts like palladium and platinum. organic-chemistry.orgresearchgate.net For instance, well-defined iron-based catalyst systems using formic acid as a reducing agent have shown high efficiency in converting nitroarenes to anilines under mild, base-free conditions. organic-chemistry.org Similarly, manganese(II)-NNO pincer complexes are emerging as effective catalysts for the hydrosilylation of nitroarenes. organic-chemistry.org The development of bimetallic nanoparticles, such as Palladium-Nickel (Pd-Ni), supported on materials like magnetic graphene oxide, offers synergistic effects that can enhance catalytic performance in the reduction of nitroarenes in aqueous media. researchgate.net

Photocatalysis represents another exciting frontier. eurekaselect.comresearchgate.netcambridge.org Light-driven catalytic strategies, employing semiconductor materials like titanium dioxide (TiO2), are being explored for the reduction of nitroaromatic compounds. researchgate.netcambridge.org These methods offer the potential for highly selective transformations under ambient conditions, minimizing energy consumption and environmental impact. researchgate.netacs.org

Exploration of Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic routes for compounds like this compound. The focus is on minimizing hazardous substances, improving energy efficiency, and utilizing renewable resources.

A key area of development is the use of environmentally benign reducing agents and solvents. For example, research has demonstrated the effective reduction of nitroarenes using inexpensive zinc dust in water containing nanomicelles, a process that occurs at room temperature and tolerates a wide range of functional groups. organic-chemistry.org Photocatalytic methods that utilize green and renewable hydrogen sources, such as isopropanol, in combination with visible light and copper catalysts, are also being developed for the reduction of nitrobenzenes. acs.org

Microreactor technology offers a significant leap forward in the green synthesis of nitroaromatic compounds. beilstein-journals.orgtandfonline.comstevens.edu These miniaturized systems provide superior heat and mass transfer, enabling highly exothermic reactions like nitration to be carried out with greater safety and efficiency. beilstein-journals.orgstevens.edu The use of microreactors can lead to faster reaction times, higher yields, and the elimination of by-products, as demonstrated in the nitration of toluene. stevens.edu

Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring

To optimize reaction conditions and ensure product quality, the ability to monitor chemical reactions in real-time is crucial. Advanced spectroscopic techniques are emerging as powerful tools for this purpose in the synthesis of this compound and its derivatives.

Raman spectroscopy, particularly when coupled with fiber optic probes, allows for non-invasive, real-time monitoring of both homogeneous and multiphasic reactions. acs.orgnih.gov This technique can be used to track the progress of reactions like the reduction of nitroarenes to anilines without the need for sample extraction. acs.org Surface-enhanced Raman spectroscopy (SERS) offers the potential for detecting reactants and products at very low concentrations, providing detailed insights into reaction kinetics and mechanisms. nih.govresearchgate.net

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is another powerful technique for the direct and quantitative monitoring of heterogeneous catalytic reactions. nih.govrsc.org This method overcomes challenges associated with conventional analytical techniques and can provide valuable mechanistic information. nih.govrsc.org The integration of these advanced analytical tools with continuous-flow reactors is creating "walk-up automated reaction profiling" systems that can rapidly generate data-rich reports on reaction progress. acs.org

Integrated Computational and Experimental Approaches for Reaction Design

The synergy between computational modeling and experimental work is revolutionizing how chemical syntheses are designed and optimized. For a molecule like this compound, these integrated approaches can predict reaction outcomes, elucidate reaction mechanisms, and guide the discovery of novel synthetic pathways.

Density Functional Theory (DFT) is a powerful computational tool used to model the electronic structure and reactivity of molecules. mdpi.com It can be employed to study the thermodynamics and kinetics of reactions, helping to predict the feasibility and selectivity of different synthetic routes. mdpi.com For instance, computational models have been successfully used to predict the reactivity of compounds in photocatalytic reactions, enabling the pre-screening of substrates and catalysts. mit.edu

This computational-first approach can significantly reduce the trial-and-error nature of traditional chemical synthesis, saving time and resources. mit.edufrontiersin.org By combining computational predictions with targeted experiments, researchers can accelerate the development of efficient and innovative synthetic methods for this compound.

Expansion of Applications in Functional Materials and Nanotechnology

The unique chemical structure of this compound suggests its potential as a building block for advanced functional materials and in the field of nanotechnology. Future research is expected to explore these exciting possibilities.

The presence of the nitro group, a strong electron-withdrawing group, can impart interesting optical properties to molecules. wikipedia.org Nitro-substituted compounds have been investigated for their second-order nonlinear optical (NLO) properties, which are crucial for applications in telecommunications and optical data processing. rsc.org The specific arrangement of functional groups in this compound could lead to the development of novel NLO materials.

Furthermore, the principles of molecular self-assembly, a cornerstone of nanotechnology, could be applied to this compound. nih.govnih.govwikipedia.orgsigmaaldrich.com By carefully designing molecular interactions, it is possible to create ordered nanostructures with specific functions. nih.govnih.gov The carboxylic acid and nitro groups on the molecule provide sites for hydrogen bonding and other non-covalent interactions, which could be harnessed to direct the self-assembly of this compound into functional nanomaterials for applications in sensing, catalysis, or drug delivery. nih.gov

Q & A

Q. What are the standard synthetic routes for 3-Methyl-2-nitrophenylacetic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nitration of methyl-substituted phenylacetic acid precursors or alkylation of nitroaromatic intermediates. Key steps include:

- Nitration Control : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration. Monitor reaction progress via TLC .

- pH and Temperature : Maintain pH 4–6 during carboxylation to prevent side reactions. Optimize yields by refluxing in anhydrous toluene (110–120°C) for 6–8 hours .

- Purification : Recrystallize from ethanol/water (3:1 v/v) to achieve >95% purity. Confirm purity via HPLC (C18 column, 0.1% HCOOH in H₂O/MeOH gradient) .

Q. How should researchers purify this compound, and what analytical techniques confirm its structural integrity?

- Methodological Answer :

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate 7:3) followed by recrystallization. For trace impurities, employ activated charcoal treatment .

- Characterization :

- FT-IR : Confirm carboxylic acid (1700–1720 cm⁻¹) and nitro groups (1520, 1350 cm⁻¹) .

- ¹H NMR (DMSO-d₆): Look for methyl singlet (δ 2.35 ppm) and aromatic protons (δ 7.5–8.1 ppm) .

- XRD : Compare unit cell parameters (e.g., monoclinic P21/c, a = 9.318 Å, b = 9.447 Å, c = 9.973 Å) to reference data .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite. Dispose as hazardous waste .

- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use emergency eyewash stations .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectral data when characterizing derivatives of this compound?

- Methodological Answer :

- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to assign overlapping signals, especially in aromatic regions .

- Solvent Effects : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts. For example, carboxylic proton (δ 12–13 ppm) is visible only in DMSO .

- Reference Libraries : Cross-validate with spectral databases (e.g., PubChem, ABC Challenge archives) to resolve ambiguities .